molecular formula C11H15NO2 B8399558 5-Hydroxymethyl-2-(3-methyl-butyryl)-pyridine

5-Hydroxymethyl-2-(3-methyl-butyryl)-pyridine

Cat. No. B8399558
M. Wt: 193.24 g/mol
InChI Key: DCPCSHDNCZDOLW-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Add tetrabutylammonium fluoride (5.853 mL, 5.853 mmol, 1M solution in THF) to a solution of 5-(tert-butyldimethylsilyloxymethyl)-2-(3-methyl-butyryl)-pyridine (900 mg, 2.927 mmol) in anhydrous THF (30 mL) at 0° C. and stir at this temperature for 2 h. Concentrate the solvent in vacuo and purify the crude mixture by chromatography on silica gel eluting with hexane and hexane/EtOAc (3:2) to provide the desired intermediate (478 mg, 84%). MS (ES+) m/z: 194 (M+H)+.
Quantity
5.853 mL
Type
reactant
Reaction Step One
Name
5-(tert-butyldimethylsilyloxymethyl)-2-(3-methyl-butyryl)-pyridine
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[Si]([O:26][CH2:27][C:28]1[CH:29]=[CH:30][C:31]([C:34](=[O:39])[CH2:35][CH:36]([CH3:38])[CH3:37])=[N:32][CH:33]=1)(C(C)(C)C)(C)C>C1COCC1>[OH:26][CH2:27][C:28]1[CH:29]=[CH:30][C:31]([C:34](=[O:39])[CH2:35][CH:36]([CH3:37])[CH3:38])=[N:32][CH:33]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.853 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
5-(tert-butyldimethylsilyloxymethyl)-2-(3-methyl-butyryl)-pyridine
Quantity
900 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC=1C=CC(=NC1)C(CC(C)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stir at this temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
purify the crude mixture by chromatography on silica gel eluting with hexane and hexane/EtOAc (3:2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=1C=CC(=NC1)C(CC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 478 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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